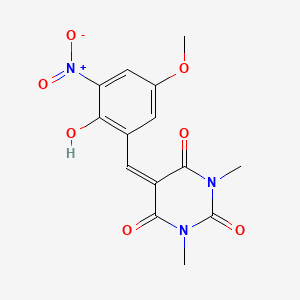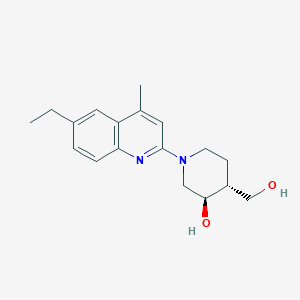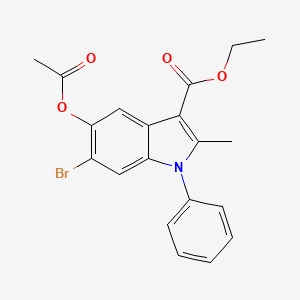![molecular formula C13H20N2O3 B5483123 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5483123.png)
3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-84 belongs to the family of isoxazolecarboxamides, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of ion channels and receptors in the central nervous system. 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has been shown to exert a range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB, a key regulator of the inflammatory response. 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has also been shown to increase the levels of GABA in the brain, leading to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide. One area of interest is its potential as a treatment option for epilepsy. Further studies are needed to fully understand its mechanism of action and efficacy in animal models. Another potential application of 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide is in the treatment of chronic pain. Studies have shown that 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide can reduce pain behavior in animal models, and further research is needed to explore its potential as a therapeutic agent for chronic pain. Additionally, the development of more water-soluble derivatives of 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide could improve its utility in experimental settings.
Méthodes De Synthèse
The synthesis of 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide involves the reaction of 4-chloro-3-methylisoxazole with 1-(tetrahydro-2-furanyl) ethylamine in the presence of a base, followed by the addition of ethyl chloroformate. The resulting compound is then treated with sodium hydroxide to yield 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties. 3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide has also been shown to possess anticonvulsant activity, making it a potential treatment option for epilepsy.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-[1-(oxolan-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-10-12(9(3)18-15-10)13(16)14-8(2)11-6-5-7-17-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZZXIIIIEFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![methyl 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B5483050.png)
![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)

![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![(4-fluorobenzyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5483096.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)
![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)


![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5483140.png)